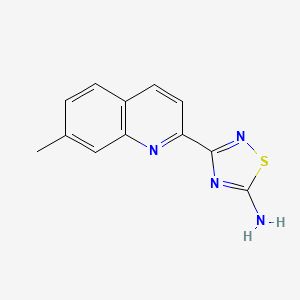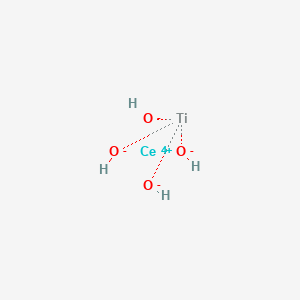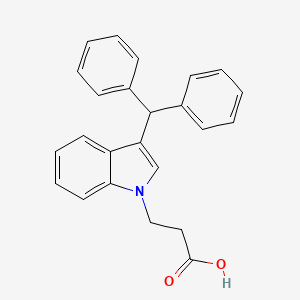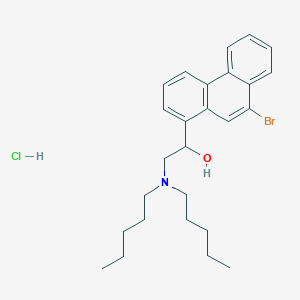![molecular formula C20H17N B13759441 9-ethyl-7-methylbenzo[c]acridine CAS No. 56961-65-0](/img/structure/B13759441.png)
9-ethyl-7-methylbenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-7-methylbenzo[c]acridine is a derivative of acridine, a class of compounds known for their broad range of biological activities and industrial applications. Acridine derivatives are characterized by their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and materials science .
Méthodes De Préparation
The synthesis of 9-ethyl-7-methylbenzo[c]acridine typically involves the following steps:
Oxidation: The oxidation of 7-methylbenzo[c]acridine with selenium dioxide (SeO₂) to form the corresponding aldehyde.
Condensation: The condensation of the aldehyde with ethylamine to introduce the ethyl group.
Cyclization: The final cyclization step to form the acridine ring structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9-Ethyl-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide (SeO₂) to form aldehydes or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) to form alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring.
Common reagents used in these reactions include selenium dioxide, sodium borohydride, and various electrophiles. Major products formed from these reactions include aldehydes, ketones, and substituted acridines.
Applications De Recherche Scientifique
9-Ethyl-7-methylbenzo[c]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mécanisme D'action
The mechanism of action of 9-ethyl-7-methylbenzo[c]acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting enzymes such as topoisomerase. This inhibition can prevent DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment .
Comparaison Avec Des Composés Similaires
9-Ethyl-7-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to inhibit topoisomerase II.
Proflavine: Used as an antiseptic and known for its DNA intercalating properties.
Acriflavine: Another antiseptic with similar DNA intercalating abilities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
56961-65-0 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
9-ethyl-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-3-14-8-11-19-18(12-14)13(2)16-10-9-15-6-4-5-7-17(15)20(16)21-19/h4-12H,3H2,1-2H3 |
Clé InChI |
INZZMLDHBIWPNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


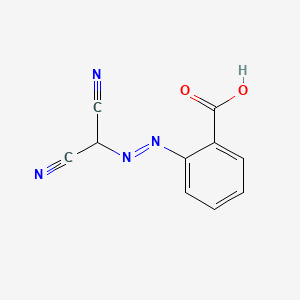
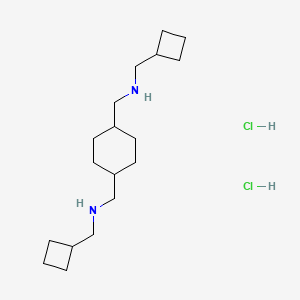
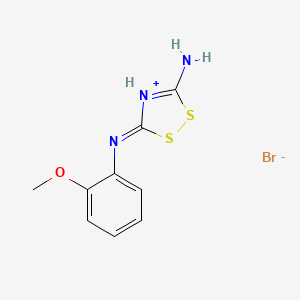
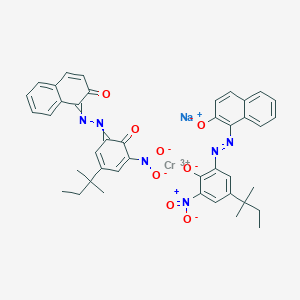
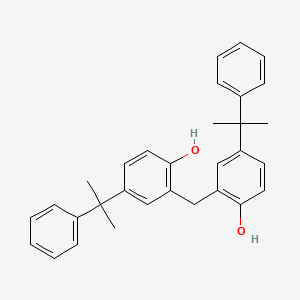
![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
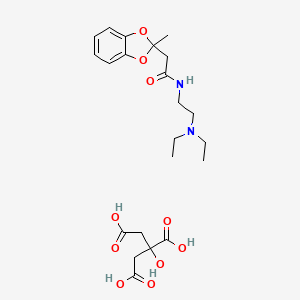
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
